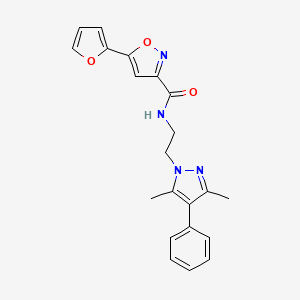

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O3 |

| Molecular Weight | 344.38 g/mol |

| IUPAC Name | N-(2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide |

This compound features a complex structure that includes a pyrazole ring, an isoxazole moiety, and a furan group, which contribute to its potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrazole and isoxazole structures exhibit a variety of biological activities, including:

1. Antimicrobial Activity

Several studies have demonstrated that derivatives of pyrazole possess significant antimicrobial properties. For instance, compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole have shown efficacy against both Gram-positive and Gram-negative bacteria. In one study, pyrazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones compared to standard antibiotics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored extensively. Pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds promising candidates for treating inflammatory diseases .

3. Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer activities. Pyrazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific kinases involved in tumor growth . For example, studies have reported that certain pyrazole derivatives exhibit cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) .

The biological activity of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole is likely mediated through its interaction with specific molecular targets:

Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in inflammatory responses or cancer progression.

Receptor Binding: It could also interact with various receptors, modulating signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial activity of various pyrazole derivatives against E. coli and S. aureus. The results indicated that specific substitutions on the pyrazole ring enhanced antibacterial activity significantly compared to standard treatments . -

Anti-inflammatory Activity:

Research demonstrated that a series of pyrazole-based compounds effectively reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6, key mediators in inflammatory processes . -

Anticancer Activity Assessment:

A compound structurally related to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole was tested against various cancer cell lines. The findings revealed significant cytotoxicity correlated with increased apoptosis markers .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide has been investigated for its potential therapeutic applications:

-

Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effective inhibition against various pathogens such as Escherichia coli and Staphylococcus aureus .

Compound Target Microorganism Inhibition Zone (mm) Compound A E. coli 30 Compound B Staphylococcus aureus 28 Standard Drug Streptomycin 25 - Anti-inflammatory Effects : The compound may interact with specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation .

- Anticancer Properties : Preliminary studies suggest that the compound could exhibit anticancer activity. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines .

Biological Research

The unique structural features of this compound make it a valuable tool for studying biological mechanisms:

- Mechanism of Action : The compound may modulate the activity of specific receptors or enzymes, influencing cellular pathways associated with disease processes .

- Drug Development : As a bioactive molecule, it serves as a lead compound for the synthesis of new drugs targeting various diseases.

Materials Science

In addition to its biological applications, this compound can be utilized in materials science:

- Synthesis of New Materials : Its unique chemical structure allows it to be used as a building block for creating novel materials with specific properties.

- Chemical Processes : It may play a role in developing new chemical processes or catalysis due to its reactivity and stability under various conditions .

Antimicrobial Studies

A study conducted on derivatives of pyrazole compounds demonstrated their effectiveness against common bacterial strains. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency.

Anticancer Investigations

Research published in peer-reviewed journals has highlighted the anticancer potential of similar compounds. For instance, studies have reported percent growth inhibitions exceeding 85% against several cancer cell lines when treated with structurally related pyrazole derivatives .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrazole and furan moieties are susceptible to oxidation under specific conditions:

-

Pyrazole ring oxidation : The 3,5-dimethyl groups on the pyrazole ring undergo oxidation to form carboxylic acid derivatives when treated with strong oxidizing agents like KMnO₄ in acidic or alkaline media.

-

Furan ring oxidation : The furan-2-yl substituent can be oxidized to a diketone intermediate using H₂O₂ or peracetic acid, which may further undergo cyclization .

Table 1: Oxidation Reaction Conditions

| Substrate Site | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole (3,5-dimethyl) | KMnO₄ (H₂SO₄) | Dicarboxylic acid | Not reported | |

| Furan-2-yl | H₂O₂ (AcOH) | 2,5-Diketone | 65–72 |

Nucleophilic Substitution

The ethyl linker between the pyrazole and carboxamide groups facilitates nucleophilic attacks:

-

Ethyl chain substitution : The terminal amine group in the ethyl chain reacts with acyl chlorides or sulfonyl chlorides to form secondary amides or sulfonamides.

-

Isoxazole ring substitution : Electrophilic substitution occurs at the 5-position of the isoxazole ring with nitrating or halogenating agents .

Table 2: Substitution Reactions

| Reaction Type | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | Reflux, CH₂Cl₂ | |

| Nitration | HNO₃/H₂SO₄ | 5-Nitroisoxazole | 0–5°C, 2 h |

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions:

-

With alkynes : Forms pyranoisoxazole derivatives under copper catalysis .

-

With nitrile oxides : Generates fused isoxazolo-isoxazole systems via 1,3-dipolar cycloaddition .

Table 3: Cycloaddition Outcomes

| Dipolarophile | Catalyst/Reagent | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI | Pyranoisoxazole | High (C-5 attack) | |

| Nitrile oxide | DBU | Bicyclic isoxazole | Moderate |

Hydrolysis and Rearrangement

-

Carboxamide hydrolysis : The tertiary carboxamide group undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid derivatives .

-

Pyrazole ring rearrangement : Under strong acidic conditions, the pyrazole ring can undergo Dimroth rearrangement, altering substitution patterns .

Table 4: Hydrolysis Conditions

| Reaction | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M) | Carboxylic acid | Reflux, 6 h | |

| Basic hydrolysis | NaOH (10%) | Sodium carboxylate | 80°C, 3 h |

Biological Interaction-Driven Reactions

In medicinal chemistry studies, the compound reacts with biological targets:

-

Enzyme inhibition : Forms hydrogen bonds with cyclooxygenase-2 (COX-2) via its carboxamide and pyrazole groups .

-

Metabolic oxidation : Hepatic cytochrome P450 enzymes oxidize the furan ring to reactive intermediates, leading to detoxification pathways .

Comparative Reactivity of Functional Groups

Table 5: Reactivity Hierarchy

| Functional Group | Reactivity Order | Key Reactions |

|---|---|---|

| Isoxazole ring | Highest | Cycloaddition, nitration |

| Furan-2-yl | Moderate | Oxidation, electrophilic substitution |

| Carboxamide | Low | Hydrolysis, acylation |

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-14-20(16-7-4-3-5-8-16)15(2)25(23-14)11-10-22-21(26)17-13-19(28-24-17)18-9-6-12-27-18/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCXPYFUYHRLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=NOC(=C2)C3=CC=CO3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.